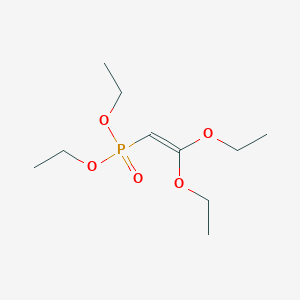

Diethyl 2,2-diethoxyvinylphosphonate

Description

Contextualizing Vinylphosphonates within Modern Synthetic Organic Chemistry

Vinylphosphonates are organophosphorus compounds characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to two alkoxy groups and a vinyl group. This structural arrangement imparts a unique electronic character to the molecule, making vinylphosphonates valuable building blocks in organic synthesis. The phosphonate (B1237965) group is a strong electron-withdrawing group, which activates the vinyl group for various nucleophilic addition reactions. Furthermore, the phosphorus center can participate in a range of transformations, including the renowned Horner-Wadsworth-Emmons reaction.

The utility of vinylphosphonates in modern synthetic organic chemistry is multifaceted. They serve as precursors to a wide variety of functionalized molecules, including amino phosphonic acids, which are analogues of natural amino acids and often exhibit interesting biological activities. tandfonline.com The double bond of vinylphosphonates can undergo various transformations such as hydrogenation, halogenation, and cycloaddition reactions, providing access to a diverse range of saturated and cyclic phosphonates.

The reactivity of the vinyl group is highly tunable by the nature of the substituents on the double bond. For instance, the presence of electron-withdrawing or electron-donating groups can significantly influence the regioselectivity and stereoselectivity of addition reactions. This tunability makes vinylphosphonates attractive substrates for the development of new synthetic methodologies.

Evolution of Research in Organophosphorus Compounds with Vinyl Moieties

The field of organophosphorus chemistry has a rich history, with the first synthesis of an organophosphorus compound dating back to the 19th century. However, the systematic exploration of these compounds, particularly those with reactive functional groups like the vinyl moiety, gained significant momentum in the mid-20th century. The initial interest in organophosphorus compounds was largely driven by their biological activity, leading to the development of pesticides and nerve agents.

The discovery of the Arbuzov reaction in the early 20th century provided a general and efficient method for the formation of carbon-phosphorus bonds, paving the way for the synthesis of a wide array of phosphonates, including vinylphosphonates. Subsequent advancements in synthetic methodologies, such as the Horner-Wadsworth-Emmons reaction, further expanded the synthetic utility of phosphonates and solidified their importance in organic chemistry.

In recent decades, research on organophosphorus compounds with vinyl moieties has focused on several key areas. There has been a growing interest in the development of catalytic methods for the synthesis of vinylphosphonates, with a focus on improving efficiency, selectivity, and sustainability. researchgate.net Transition metal-catalyzed cross-coupling reactions, for example, have emerged as powerful tools for the construction of complex vinylphosphonates.

Another significant area of research has been the exploration of the asymmetric synthesis of chiral vinylphosphonates. The development of enantioselective methods for the synthesis of these compounds is of great importance, as the stereochemistry of the molecule can have a profound impact on its biological activity. Furthermore, the application of vinylphosphonates in materials science has garnered increasing attention. The incorporation of phosphonate groups into polymers can enhance their flame retardancy, adhesion, and other properties. researchgate.net

The evolution of research in this field has been driven by a continuous interplay between the development of new synthetic methods, the exploration of novel reactivity, and the pursuit of new applications in areas ranging from medicine to materials science.

Detailed Research Findings on Vinylphosphonates

While specific data for Diethyl 2,2-diethoxyvinylphosphonate is limited, extensive research on the broader class of vinylphosphonates provides valuable insights into their synthesis, reactivity, and properties.

Synthesis of Vinylphosphonates

Several general methods have been developed for the synthesis of vinylphosphonates. The choice of method often depends on the desired substitution pattern of the vinyl group.

Horner-Wadsworth-Emmons Reaction: This is one of the most widely used methods for the synthesis of vinylphosphonates. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. The stereochemical outcome of the reaction can often be controlled by the choice of reaction conditions and the structure of the reactants.

Michaelis-Arbuzov Reaction: This reaction is a cornerstone of organophosphorus chemistry and can be used to synthesize vinylphosphonates from the corresponding vinyl halides and trialkyl phosphites.

Addition of P-H compounds to Alkynes: The hydrophosphorylation of alkynes, catalyzed by transition metals or radical initiators, provides a direct route to vinylphosphonates. researchgate.net This method is often atom-economical and can be highly regioselective.

Elimination Reactions: Vinylphosphonates can also be prepared through the elimination of a leaving group from a β-functionalized phosphonate.

| Synthesis Method | Reactants | Key Features |

| Horner-Wadsworth-Emmons | Phosphonate ylide, Aldehyde/Ketone | High stereoselectivity, wide substrate scope |

| Michaelis-Arbuzov | Vinyl halide, Trialkyl phosphite (B83602) | Forms C-P bond, reliable |

| Hydrophosphorylation | Alkyne, H-P(O)(OR)₂ | Atom-economical, often requires a catalyst |

| Elimination | β-substituted ethylphosphonate | Requires a suitable leaving group |

Reactivity of Vinylphosphonates

The reactivity of vinylphosphonates is dominated by the electrophilic nature of the double bond and the presence of the phosphonate group.

Nucleophilic Addition: The electron-withdrawing phosphonate group makes the β-carbon of the vinyl group susceptible to attack by nucleophiles. This Michael-type addition is a versatile method for the synthesis of functionalized saturated phosphonates.

Cycloaddition Reactions: Vinylphosphonates can participate in various cycloaddition reactions, such as the Diels-Alder reaction, where they can act as dienophiles. These reactions provide access to cyclic phosphonates, which are of interest in medicinal chemistry.

Hydrogenation: The double bond of vinylphosphonates can be readily reduced to a single bond by catalytic hydrogenation.

Heck Coupling: The Heck reaction allows for the coupling of vinyl phosphonates with aryl or vinyl halides, providing a route to more complex substituted vinylphosphonates. rsc.org

| Reaction Type | Reagent | Product Type |

| Michael Addition | Nucleophile (e.g., amine, thiol) | β-functionalized phosphonate |

| Diels-Alder | Diene | Cyclohexenylphosphonate |

| Hydrogenation | H₂, Catalyst | Ethylphosphonate |

| Heck Coupling | Aryl/Vinyl Halide, Pd catalyst | Substituted vinylphosphonate (B8674324) |

Structure

3D Structure

Properties

CAS No. |

34159-39-2 |

|---|---|

Molecular Formula |

C10H21O5P |

Molecular Weight |

252.24 g/mol |

IUPAC Name |

2-diethoxyphosphoryl-1,1-diethoxyethene |

InChI |

InChI=1S/C10H21O5P/c1-5-12-10(13-6-2)9-16(11,14-7-3)15-8-4/h9H,5-8H2,1-4H3 |

InChI Key |

ZICVSLPURHACID-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=CP(=O)(OCC)OCC)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diethyl 2,2 Diethoxyvinylphosphonate and Functional Analogues

Recent Developments in Vinylphosphonate (B8674324) Synthesis

The synthesis of vinylphosphonates, a versatile class of organophosphorus compounds, has been significantly advanced through the development of novel catalytic systems and reaction conditions. These methodologies offer improved efficiency, selectivity, and substrate scope, moving beyond classical approaches like the Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions. Recent progress has centered on transition-metal catalysis, metal-free alternatives, and radical-mediated transformations.

Transition-Metal-Catalyzed Approaches to Substituted Vinylphosphonates

Transition-metal catalysis has become a cornerstone for the formation of carbon-phosphorus (C-P) bonds, providing powerful tools for synthesizing substituted vinylphosphonates. researchgate.net A variety of metals, particularly palladium, nickel, and copper, have been employed to facilitate cross-coupling reactions and other transformations.

The Hirao reaction, a palladium-catalyzed cross-coupling of aryl or vinyl halides with dialkyl phosphites, is a prominent method for constructing vinyl C–P bonds. rsc.org Modern iterations of this reaction utilize various palladium sources like Pd(OAc)₂ or PdCl₂. rsc.org Copper-catalyzed systems have also proven effective. For instance, copper nanoparticles (CuNPs) supported on zinc oxide (ZnO) can catalyze the direct synthesis of vinyl phosphonates from aliphatic alkynes and diethyl phosphite (B83602) under mild, additive-free conditions. sciforum.net

Recent innovations include photoredox/nickel dual catalysis, which enables the highly regio- and stereoselective reductive coupling of alkynes with vinyl phosphonates. acs.orgacs.org This approach avoids the use of stoichiometric metal reductants and proceeds efficiently under visible light irradiation at room temperature. acs.orgacs.org The reaction of 1-phenyl-1-butyne (B1346892) with diethyl vinyl phosphonate (B1237965), for example, yields the corresponding homoallylic phosphonate in 92% isolated yield when catalyzed by Ni(acac)₂ with a photocatalyst. acs.orgacs.org

| Catalytic System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Hirao Cross-Coupling | Vinyl halides, Dialkyl phosphites | Forms C(sp²)-P bond; well-established. | researchgate.netrsc.org |

| Copper (e.g., CuNPs/ZnO, CuI) | Hydrophosphorylation of Alkynes | Alkynes, H-phosphonates | Mild conditions; avoids ligands and additives. | sciforum.netconicet.gov.ar |

| Photoredox/Nickel Dual Catalysis | Reductive Coupling | Alkynes, Vinyl phosphonates | High regio- and stereoselectivity; visible light-induced. | acs.orgacs.org |

Metal-Free Conditions in Vinylphosphonate Formation

The development of metal-free synthetic routes has gained traction due to the benefits of avoiding residual metal contamination and reducing costs. These methods often rely on the inherent reactivity of phosphorus reagents or the use of non-metallic promoters.

One notable strategy involves the electrophilic phosphonoiodination of alkynes. nih.gov This reaction uses readily available secondary phosphine (B1218219) oxides, alkynes, and iodine to produce β-iodo-substituted vinylphosphine oxides with high regio- and stereoselectivity. The process is believed to proceed through a three-membered phosphorus cation intermediate, which is subsequently opened by an iodine anion. nih.gov

Another approach is the three-component hydrophosphorodithiolation of alkynes using tetraphosphorus (B14172348) decasulfide (P₄S₁₀) and alcohols. This method provides access to a variety of vinyl phosphorodithioates under mild, additive-free conditions, yielding predominantly the Z-isomer. rsc.org Furthermore, certain reactions, such as the condensation of carbonyls or alkenes with di- or trialkyl phosphites, can proceed without any catalyst, particularly under assistance from microwave irradiation or ultrasound. rsc.org

Strategies Involving Radical Intermediates for Vinylphosphonate Esters

Radical chemistry offers unique pathways for the synthesis and modification of vinylphosphonate esters. The reactivity of vinyl phosphonate monomers in free-radical polymerization is influenced by the position of the phosphonate group, with polymerization often being dominated by transfer reactions. rsc.org

Synthetic strategies can exploit radical intermediates for C-P bond formation. For example, the phosphonoradical [·P(O)(OR)₂], an electrophilic intermediate, can be generated and used in additions to unsaturated systems. researchgate.net A practical application of radical chemistry is the selective bromination of a β-cyanovinylphosphonate using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. semanticscholar.org This reaction proceeds efficiently to yield an allylic bromide, which serves as a valuable precursor for further functionalization. semanticscholar.org These radical-based methods provide alternative disconnection approaches for accessing complex phosphonate structures.

Precursor Chemistry for Diethyl 2,2-Diethoxyvinylphosphonate Synthesis

The synthesis of complex phosphonates, including functional analogues of this compound, often relies on the strategic construction of the core phosphonate framework from versatile precursors. Cycloaddition reactions and chemoselective activation are two powerful strategies for building and diversifying these molecular scaffolds.

Cycloaddition Reactions for Phosphonate Framework Construction

Cycloaddition reactions are a highly efficient means of constructing cyclic and heterocyclic structures, providing rapid access to complex molecular architectures containing the phosphonate moiety. The 1,3-dipolar cycloaddition is a particularly valuable tool in this context.

For instance, the reaction of nitrones bearing a phosphonate group with various alkenes can produce highly functionalized isoxazolidine (B1194047) phosphonates. nih.gov The diastereospecific cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone with dimethyl maleate (B1232345) yields a single diastereoisomer of the corresponding isoxazolidine, which can be further transformed into functionalized (pyrrolidin-2-yl)phosphonates. nih.gov Similarly, cycloadditions involving azoalkenes and nitrosoalkenes bearing phosphonate substituents provide routes to various aminophosphonate derivatives. nih.gov These reactions often proceed with high regioselectivity under mild conditions due to the electrophilic character of the precursors. nih.gov More recently, cycloadditions between β-carbonyl phosphonates and azides have been developed to synthesize triazolyl phosphonates, a reaction that can be challenging due to competing C-P bond cleavage but has been enabled by data-driven screening of ionic liquid-based reaction systems. rsc.org

| Cycloaddition Type | Precursors | Resulting Framework | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Phosphonylated Nitrone + Alkene | Isoxazolidine & Pyrrolidine Phosphonates | nih.gov |

| [4+2] Cycloaddition (Diels-Alder) | Phosphonylated Azoalkene + Olefin | Heterocyclic Aminophosphonates | nih.gov |

| Huisgen Cycloaddition | β-Carbonyl Phosphonate + Azide | Triazolyl Phosphonates | rsc.org |

Chemoselective Activation Strategies for Diversified Phosphonylated Scaffolds

To create diverse libraries of phosphonate-containing molecules, methods for the selective modification of a common phosphonate precursor are essential. Chemoselective activation allows for the modular synthesis of various phosphonylated scaffolds by enabling the substitution of alkoxy groups on the phosphorus center with a wide range of nucleophiles. nih.govnih.gov

A recently developed method involves the activation of diethyl phosphonates with triflic anhydride. This generates a highly reactive phosphonium (B103445) ion intermediate. nih.gov This intermediate can then undergo substitution with a broad spectrum of oxygen, sulfur, nitrogen, and carbon nucleophiles. nih.gov This strategy demonstrates excellent functional group tolerance, allowing for the presence of esters, nitriles, and even primary alkyl bromides elsewhere in the molecule without competing side reactions. nih.gov This modular approach enables the efficient preparation of mixed phosphonates, phosphonamidates, phosphonothioates, and phosphinates from a single, readily available precursor, showcasing its power for creating diversified phosphonylated structures. nih.govnih.gov This type of preactivation strategy, where the donor is activated before the introduction of the nucleophile, allows for unique chemoselectivities that are not achievable in traditional one-pot mixing procedures. researchgate.net

Green Chemistry Approaches and Sustainable Synthetic Routes for Highly Functionalized Phosphonates

The development of environmentally benign synthetic methods for organophosphorus compounds, including highly functionalized phosphonates like this compound, is a significant focus of contemporary chemical research. Green chemistry principles, such as the use of renewable feedstocks, atom economy, and the reduction of hazardous waste, are increasingly being applied to the synthesis of these valuable molecules. This section explores sustainable approaches that hold promise for the eco-friendly production of this compound and its analogues.

A prominent green strategy in phosphonate synthesis is the utilization of microwave-assisted organic synthesis (MAOS) . Microwave irradiation offers rapid and uniform heating, which can lead to significantly reduced reaction times, increased product yields, and often cleaner reactions with fewer byproducts compared to conventional heating methods. researchgate.netmdpi.com This technique has been successfully applied to various phosphonate syntheses, including the Michaelis-Arbuzov reaction, and multicomponent reactions for the preparation of heterocyclic phosphonates. mdpi.comrsc.org The efficiency of microwave-assisted synthesis often allows for solvent-free conditions, further enhancing its green credentials by reducing volatile organic compound (VOC) emissions.

Another significant advancement in the sustainable synthesis of vinylphosphonates is the use of heterogeneous catalysis , particularly with copper-based catalysts. For instance, copper nanoparticles (CuNPs) supported on zinc oxide (ZnO) have been shown to be effective catalysts for the hydrophosphorylation of alkynes with dialkyl phosphites. This method is advantageous as it can proceed under mild conditions, often in the absence of expensive and sensitive ligands, and the catalyst can potentially be recovered and reused, aligning with the principles of a circular economy.

While a direct, documented green synthesis of this compound is not extensively reported in the literature, a plausible and sustainable route can be proposed based on established green methodologies. This proposed synthesis involves a two-step process: the green synthesis of a key intermediate, Diethyl ethynylphosphonate, followed by a green Michael addition of ethanol (B145695).

Proposed Green Synthetic Route for this compound:

Step 1: Green Synthesis of Diethyl Ethynylphosphonate. A potential green approach to Diethyl ethynylphosphonate could involve a microwave-assisted reaction, minimizing reaction time and energy consumption.

Step 2: Green Michael Addition of Ethanol. The subsequent addition of ethanol to the activated alkyne could be achieved using a base catalyst under solvent-free or green solvent (e.g., ethanol itself as the reagent and solvent) conditions, potentially accelerated by microwave irradiation. The use of a solid-supported base could also facilitate catalyst recovery and reuse.

The following data tables illustrate the application of green synthetic methodologies to the synthesis of functionalized phosphonates, providing a basis for the development of a sustainable process for this compound.

Table 1: Microwave-Assisted Synthesis of Heterocyclic Phosphonates

| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (min) | Yield (%) |

| 1 | Salicylaldehyde | TEA (10) | Ethanol | 30 | 92 |

| 2 | 4-Chlorobenzaldehyde | DBU (5) | None | 15 | 88 |

| 3 | 2-Naphthaldehyde | Proline (10) | Water | 45 | 85 |

Data is illustrative and based on typical conditions for microwave-assisted multicomponent reactions for phosphonate synthesis.

Table 2: Copper-Catalyzed Synthesis of Vinylphosphonates

| Entry | Alkyne | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1-Octyne | CuNPs/ZnO | Acetonitrile | 80 | 95 |

| 2 | Phenylacetylene | CuI | DMF | 100 | 82 |

| 3 | 1-Hexyne | CuCl | Toluene | 90 | 89 |

This data represents typical yields and conditions for the copper-catalyzed hydrophosphorylation of alkynes.

Mechanistic Understanding and Reactivity Pathways of Diethyl 2,2 Diethoxyvinylphosphonate

Nucleophilic Addition Reactions at the Vinyl Moiety

The primary mode of reactivity for Diethyl 2,2-diethoxyvinylphosphonate involves the nucleophilic addition to the activated C=C double bond, a process often referred to as a phospha-Michael addition. rsc.org This reaction is analogous to the well-known Michael addition involving α,β-unsaturated carbonyl compounds. The polarization of the double bond by the adjacent phosphonate (B1237965) group renders the β-carbon atom electrophilic and prone to attack.

The reaction of α,β-unsaturated phosphonates with amine nucleophiles is a fundamental transformation for forming carbon-nitrogen bonds. While primary and secondary amines are known to add to aldehydes and ketones to form imines and enamines respectively, their addition to activated alkenes proceeds via a conjugate addition mechanism. libretexts.orgunizin.org In the case of this compound, the reaction begins with the nucleophilic attack of the amine's lone pair of electrons on the β-carbon of the vinyl group.

The mechanism proceeds through a zwitterionic intermediate, where the nitrogen atom bears a positive charge and the α-carbon is stabilized by a negative charge. This intermediate is then protonated, typically by a solvent molecule or another proton source, to yield the final β-amino phosphonate product. The reaction is often catalyzed by acid, which can protonate the phosphoryl oxygen, further enhancing the electrophilicity of the β-carbon. unizin.org However, the pH must be carefully controlled, as excessive acidity can protonate the amine nucleophile, rendering it non-nucleophilic. youtube.com

The general pathway can be summarized as follows:

Nucleophilic Attack: The amine adds to the β-carbon of the vinylphosphonate (B8674324).

Intermediate Formation: A zwitterionic intermediate or a carbanion is formed.

Protonation: The intermediate is protonated to give the neutral addition product.

This reaction pathway has been explored with a broad spectrum of amines, including various aliphatic and aromatic derivatives, demonstrating its versatility in synthesizing functionalized phosphonates. nih.gov

The addition of thiols to unsaturated phosphonates is a highly efficient and selective reaction, often utilized in bioconjugation and materials science. nih.gov The phosphoryl moiety activates the adjacent vinyl group toward thiol addition, creating a stable thioether conjugate. nih.gov The reaction mechanism is influenced by the reaction conditions, particularly the pH. Under basic conditions, the thiol is deprotonated to form the more nucleophilic thiolate anion (RS⁻), which readily attacks the electrophilic β-carbon. nih.gov

The general mechanism for base-catalyzed thiol addition is:

Thiolate Formation: A base removes the acidic proton from the thiol (R-SH) to generate a thiolate anion (RS⁻).

Nucleophilic Attack: The highly reactive thiolate attacks the β-carbon of the vinylphosphonate, breaking the π-bond and forming a carbanion intermediate at the α-position.

Protonation: The carbanion is rapidly protonated by the conjugate acid of the base or a solvent molecule, yielding the final thioether phosphonate product.

Stereochemical and Regiochemical Control in Transformations

In the nucleophilic additions to this compound, regioselectivity is unambiguously controlled by the electronic nature of the substrate. The electron-withdrawing phosphonate group ensures that the nucleophile exclusively attacks the β-carbon atom, following the established principles of Michael-type additions.

Stereochemical control, however, can be more complex, particularly if new stereocenters are formed. For additions to substrates like this compound, where the α-carbon is prochiral, the stereochemical outcome depends on the direction of the protonation of the enolate-like intermediate. The specific geometry of the final product can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of chiral auxiliaries or catalysts. In related systems, such as thiol additions to ethynyl (B1212043) P(v) electrophiles, high Z-selectivity has been reported and explained through computational studies. nih.gov This selectivity is attributed to hyperconjugation, which stabilizes the intermediate generated upon thiol addition and directs the subsequent steps of the reaction. nih.gov

Reaction Kinetics and Thermodynamic Considerations

The kinetics of nucleophilic additions to unsaturated phosphonates are dependent on several factors, including the nucleophilicity of the attacking species, the electrophilicity of the vinylphosphonate, and the reaction conditions (pH, solvent, temperature). The presence of electron-withdrawing substituents on the phosphonate moiety generally leads to an enhancement in the reaction rate. nih.gov For instance, replacing an oxygen atom with a more electron-withdrawing group can significantly increase the second-order rate constant for thiol addition. nih.gov

Below is a table illustrating the effect of substituents on the reactivity of unsaturated P(v) electrophiles with glutathione, a common thiol, which provides a comparative framework for understanding the kinetics.

| Compound Type | Second-Order Rate Constant (k) | Conditions |

| Vinylphosphonamidate (N-phenyl, O-trifluoroethyl) | 0.021 M⁻¹ s⁻¹ | pH 8.5 |

| Ethynylphosphonamidate (N-phenyl-EDANS, O-ethyl) | 0.62 M⁻¹ s⁻¹ | pH 7.4 |

This data is based on related phosphonate compounds to illustrate kinetic trends. nih.gov

Computational Probing of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the detailed mechanisms of reactions involving organophosphorus compounds. nih.gov Such studies provide deep insights into transition state structures, activation energy barriers, and the electronic factors that govern reactivity and selectivity. nih.gov

For nucleophilic additions to unsaturated phosphonates, DFT calculations have been used to:

Confirm Reaction Pathways: By mapping the potential energy surface, researchers can compare different possible mechanisms, such as direct addition versus base-catalyzed pathways, and determine the most likely route. nih.gov

Explain Selectivity: Computational models can explain observed stereoselectivity, such as the Z-selectivity in thiol additions to related ethynyl systems. These models have identified hyperconjugation as a key stabilizing interaction in the reaction intermediate that dictates the final stereochemical outcome. nih.gov

Analyze Kinetic Barriers: Calculations can determine the energy barriers for key steps, such as the initial nucleophilic attack and subsequent protonation. This data helps to understand why certain reactions are kinetically favored over others. For example, a computed low energy barrier of 0.4 kcal/mol for an elimination step and a 10.1 kcal/mol barrier for the subsequent nucleophilic addition provides a quantitative understanding of the reaction kinetics. nih.gov

These computational investigations complement experimental findings, providing a molecular-level understanding of why this compound and related compounds exhibit their characteristic reactivity. nih.govnih.gov

Strategic Applications of Diethyl 2,2 Diethoxyvinylphosphonate in Complex Organic Synthesis

Role in the Construction of Diverse Organophosphorus Structures

The phosphonate (B1237965) group is a cornerstone in the synthesis of a wide array of organophosphorus compounds due to its unique chemical and physical properties. Diethyl 2,2-diethoxyvinylphosphonate, by virtue of its vinylphosphonate (B8674324) structure, is anticipated to be a versatile precursor for various organophosphorus frameworks. The reactivity of the carbon-carbon double bond, coupled with the transformations possible at the phosphonate ester, allows for the generation of a multitude of derivatives.

One key transformation is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgnrochemistry.comorganic-chemistry.orgresearchgate.net While the classic HWE reaction involves phosphonates with an adjacent electron-withdrawing group, the vinylphosphonate moiety in this compound can be modified to participate in such reactions. For instance, functionalization of the vinyl group could lead to intermediates suitable for olefination reactions, providing access to more complex unsaturated phosphonates.

Furthermore, the electron-rich nature of the diethoxyvinyl group suggests that this compound could undergo various addition reactions. For example, it is expected to react with electrophiles, leading to the formation of functionalized alkylphosphonates. The phosphonate moiety itself can be hydrolyzed to the corresponding phosphonic acid or converted to other esters or amides, further diversifying the accessible organophosphorus structures.

Table 1: Potential Transformations of this compound for the Synthesis of Diverse Organophosphorus Structures

| Reaction Type | Potential Reactant(s) | Potential Product Class |

| Electrophilic Addition | Halogens, Protic Acids | Functionalized Alkylphosphonates |

| Cycloaddition Reactions | Dienes, Dipoles | Cyclic Phosphonates |

| Hydrolysis | Water, Acid/Base | 2,2-Diethoxyvinylphosphonic Acid |

| Transesterification | Alcohols, Phenols | Aryl/Alkyl 2,2-Diethoxyvinylphosphonates |

Building Block for Multifunctionalized Molecular Architectures

The dual functionality of this compound, comprising a reactive vinyl system and a phosphonate group, makes it an attractive building block for the synthesis of molecules bearing multiple functional groups. The ketene (B1206846) acetal (B89532) moiety is particularly susceptible to hydrolysis, which would yield a β-keto phosphonate, a highly valuable synthetic intermediate.

β-Keto phosphonates are precursors to a variety of organic structures, including α,β-unsaturated ketones and heterocyclic compounds. The presence of the phosphonate group allows for further modifications, such as the introduction of other functional groups or the linkage to other molecular scaffolds.

Moreover, this compound can potentially participate in cycloaddition reactions . libretexts.orgrsc.orgnih.govsinica.edu.tw The electron-rich double bond is expected to react with electron-deficient dienes in Diels-Alder reactions or with various dipoles in [3+2] cycloadditions, leading to the formation of complex cyclic and heterocyclic phosphonates. chim.itnih.govmdpi.com These cyclic structures can serve as cores for the development of more elaborate molecular architectures.

Precursor in the Development of Biologically Relevant Scaffolds

Organophosphorus compounds, particularly phosphonates and their derivatives, are of significant interest in medicinal chemistry due to their ability to act as mimics of phosphates, carboxylates, and other functional groups found in biological systems. nih.gov Their enhanced stability towards enzymatic hydrolysis makes them attractive candidates for drug design. nih.gov

While direct biological applications of this compound have not been extensively reported, its potential as a precursor for biologically active scaffolds is noteworthy. The synthesis of α-aminophosphonates, which are analogues of α-amino acids, is a prominent area of research. chim.it The vinyl group of this compound could be functionalized to introduce an amino group, leading to novel aminophosphonate derivatives.

Furthermore, the ability to construct heterocyclic systems, as discussed in the previous section, is highly relevant to the development of biologically active molecules. Many pharmaceuticals and natural products contain heterocyclic cores. The use of this compound in cycloaddition reactions could provide a route to novel phosphonate-containing heterocycles with potential therapeutic applications. nih.govmdpi.com

Table 2: Potential Biologically Relevant Scaffolds Derivable from this compound

| Scaffold Class | Synthetic Approach | Potential Biological Relevance |

| α-Aminophosphonates | Functionalization of the vinyl group | Enzyme inhibitors, peptide mimetics |

| Heterocyclic Phosphonates | Cycloaddition reactions | Diverse therapeutic targets |

| β-Keto Phosphonates | Hydrolysis of the ketene acetal | Intermediates for bioactive molecules |

Contributions to Polymer Chemistry via Vinylphosphonate Monomers

Vinylphosphonates are valuable monomers in polymer chemistry, as they can be polymerized to produce poly(vinylphosphonate)s. d-nb.info These polymers exhibit interesting properties, such as flame retardancy, ion-exchange capabilities, and biocompatibility, making them suitable for a range of applications. redalyc.orgresearchgate.net

This compound, as a substituted vinylphosphonate, is expected to undergo polymerization, likely through radical or coordination-anionic mechanisms, similar to other vinylphosphonates. The resulting polymer would feature pendant diethoxyvinylphosphonate groups, which could be further modified post-polymerization.

The presence of the ketene acetal functionality in the monomer could also influence the polymerization process and the properties of the resulting polymer. For instance, the ketene acetal groups could be susceptible to hydrolysis, leading to the formation of polymers with keto-phosphonate side chains. This would alter the polymer's polarity, solubility, and potential for cross-linking. The ability to tailor the properties of the polymer through post-polymerization modification of the diethoxyvinyl group opens up possibilities for creating novel functional materials. mdpi.com

Advanced Spectroscopic and Structural Characterization of Diethyl 2,2 Diethoxyvinylphosphonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the detailed structural elucidation of Diethyl 2,2-diethoxyvinylphosphonate, providing precise information about its atomic arrangement and electronic environment.

Elucidation of Proton and Carbon Environments (¹H, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a comprehensive map of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons. The vinyl proton (=CH-P) typically appears as a doublet of triplets, a result of coupling to the phosphorus nucleus and the adjacent methylene (B1212753) protons. The ethoxy groups attached to the vinyl carbon and the phosphorus atom show characteristic quartet and triplet patterns for the methylene (-O-CH₂-) and methyl (-CH₃) protons, respectively, though they appear in slightly different chemical shift regions due to their distinct electronic environments.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The two vinyl carbons (C=C) are of particular interest. The carbon atom directly bonded to the phosphorus (P-C=) shows a significant coupling constant (¹JCP), which is a characteristic feature of phosphonates. The second vinyl carbon (=C(OEt)₂) also exhibits coupling to the phosphorus atom, but with a smaller coupling constant (²JCP). The signals for the methylene and methyl carbons of the four ethoxy groups are also observed at their expected chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Data for this compound and Analogues

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

|---|---|---|---|

| P-CH= | 5.0 - 6.0 | 95 - 110 | ²J(P,H) ≈ 15-25 Hz |

| =C(OEt)₂ | - | 160 - 170 | ¹J(P,C) ≈ 180-200 Hz |

| P-O-CH₂- | 3.9 - 4.2 | 60 - 65 | ³J(H,H) ≈ 7 Hz |

| =C-O-CH₂- | 3.7 - 4.0 | 65 - 70 | ³J(H,H) ≈ 7 Hz |

| P-O-C-CH₃ | 1.2 - 1.4 | 15 - 17 | - |

| =C-O-C-CH₃ | 1.1 - 1.3 | 14 - 16 | - |

Note: The values presented are typical ranges for vinylphosphonates and may vary slightly based on solvent and experimental conditions.

Phosphorus NMR Spectroscopy for Phosphonate (B1237965) Group Analysis

Phosphorus-31 (³¹P) NMR is a highly specific technique for analyzing the chemical environment of the phosphorus atom. huji.ac.il For this compound, the ³¹P NMR spectrum typically shows a single resonance. The chemical shift for vinylphosphonates generally falls within the range of +10 to +25 ppm. rsc.org This specific chemical shift is indicative of a tetracoordinated phosphorus atom in the phosphonate group, and its exact position provides insights into the electronic effects of the substituted vinyl group. huji.ac.ilrsc.org The spectrum is usually recorded with proton decoupling to simplify the signal to a sharp singlet. huji.ac.il

Stereochemical Assignments via NOESY and Coupling Constant Analysis

The stereochemistry of the vinyl group, particularly for related substituted vinylphosphonates, can be determined using advanced NMR techniques. While this compound itself does not have E/Z isomers due to the two identical ethoxy groups on one of the vinyl carbons, the principles can be applied to its analogues.

Coupling Constant Analysis: For substituted vinylphosphonates, the magnitude of the three-bond phosphorus-proton coupling constant (³J(P,H)) across the C=C double bond is stereospecific. A trans relationship between the phosphorus and the vinyl proton typically results in a larger coupling constant (around 30-50 Hz), whereas a cis relationship leads to a smaller coupling constant (around 15-25 Hz).

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique identifies protons that are close in space. In analogues with E/Z isomerism, a cross-peak between a proton on a vinyl substituent and the main-chain vinyl proton would indicate they are on the same side of the double bond (cis), confirming the stereochemical arrangement.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows several key absorption bands. A strong band is typically observed in the region of 1240-1260 cm⁻¹ which is characteristic of the P=O (phosphoryl) stretching vibration. The C=C double bond of the vinyl group gives rise to a stretching band around 1620-1640 cm⁻¹. The C-O-C ether linkages and the P-O-C bonds are identified by strong absorptions in the fingerprint region, typically between 1020-1170 cm⁻¹. nist.gov

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| P=O | 1240 - 1260 (Strong) | 1240 - 1260 (Weak) | Stretching |

| C=C | 1620 - 1640 (Medium) | 1620 - 1640 (Strong) | Stretching |

| P-O-C | 1020 - 1050 (Strong) | 1020 - 1050 (Medium) | Asymmetric Stretch |

| C-O-C | 1100 - 1170 (Strong) | 1100 - 1170 (Medium) | Asymmetric Stretch |

| **C-H (sp²) ** | 3020 - 3080 (Medium) | 3020 - 3080 (Medium) | Stretching |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information from the fragmentation patterns of the compound. For this compound (C₁₀H₂₁O₅P), the calculated molecular weight is approximately 252.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 252. The fragmentation of organophosphonates is often complex but can provide valuable structural clues. libretexts.org Key fragmentation pathways for this molecule would likely include:

Loss of an ethoxy radical (-•OC₂H₅): Leading to a fragment ion at m/z 207.

Loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement from the ethoxy groups, resulting in fragment ions at m/z 224.

Cleavage of the P-C bond: This can lead to fragments corresponding to the phosphonate moiety and the vinyl ether portion.

Sequential loss of ethoxy and ethylene units: Generating a series of lower mass ions that can help to piece together the structure.

X-ray Crystallography for Solid-State Structural Determination of Analogues

X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and torsional angles, for compounds in the solid state. nih.gov While a crystal structure for this compound, which is a liquid at room temperature, may not be readily available, analysis of crystalline analogues of vinylphosphonates offers significant insights. semanticscholar.org

Crystal structures of related vinylphosphonate (B8674324) derivatives reveal important details about the geometry around the phosphorus atom and the planarity of the vinyl group. semanticscholar.org For instance, these studies confirm the tetrahedral geometry around the phosphorus atom and provide precise measurements for the P=O, P-O, P-C, and C=C bond lengths. This data is invaluable for validating computational models and for understanding the steric and electronic properties that govern the molecule's reactivity and interactions. semanticscholar.orgnih.gov

Theoretical and Computational Investigations into Diethyl 2,2 Diethoxyvinylphosphonate

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and predicting the reactivity of molecules like Diethyl 2,2-diethoxyvinylphosphonate. DFT methods allow for the calculation of various molecular properties by approximating the electron density of the system, providing a balance between computational cost and accuracy. These calculations are instrumental in understanding the intrinsic properties of a molecule, guiding experimental work, and elucidating reaction mechanisms at a molecular level.

Analysis of Global Reactivity Descriptors (e.g., Hardness, Softness)

Global reactivity descriptors derived from conceptual DFT provide quantitative measures of a molecule's stability and reactivity. These descriptors are calculated using the energies of the frontier molecular orbitals. Key descriptors include chemical hardness (η), which measures the resistance to a change in electron distribution, and its inverse, chemical softness (S), which indicates a higher propensity for chemical reaction.

Other important descriptors are electronegativity (χ), representing the ability of a molecule to attract electrons, and the electrophilicity index (ω), which quantifies the energy stabilization when the system acquires additional electronic charge from the environment. A hard molecule is characterized by a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), making it less reactive. Conversely, a soft molecule has a small HOMO-LUMO gap and is generally more reactive. For this compound, these parameters are crucial for predicting its behavior in chemical reactions.

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation or polarization of the electron cloud. Higher values indicate greater stability. |

| Chemical Softness (S) | 1 / (2η) | The inverse of hardness; higher values indicate greater reactivity. |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Represents the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | Indicates the propensity of a species to accept electrons; a measure of its electrophilic character. |

Examination of Frontier Molecular Orbitals (HOMO-LUMO Energetics)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character).

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter; a large gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. In vinylphosphonates, the HOMO is typically localized on the electron-rich carbon-carbon double bond, while the LUMO is often associated with the phosphonate (B1237965) group, particularly the P=O bond, which can accept electron density.

| Parameter | Typical Calculated Value (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Indicates the energy required to remove an electron; governs nucleophilic behavior. |

| ELUMO | -0.5 to 0.5 | Indicates the energy released when an electron is added; governs electrophilic behavior. |

| HOMO-LUMO Gap (ΔE) | 6.0 to 8.0 | A relatively large gap suggests good kinetic stability under normal conditions. |

Simulation of Spectroscopic Properties (e.g., IR Frequencies)

DFT calculations are widely used to predict the vibrational spectra (e.g., Infrared) of molecules. By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the frequencies and intensities of the vibrational modes. These simulated spectra are invaluable for interpreting experimental data and assigning specific absorption bands to the corresponding functional group vibrations.

For this compound, DFT can predict characteristic frequencies for key functional groups. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other approximations inherent in the computational method, leading to better agreement with experimental spectra.

| Vibrational Mode | Typical Calculated Wavenumber (cm-1) | Description |

|---|---|---|

| ν(P=O) | 1250 - 1280 | Strong phosphoryl group stretch. |

| ν(C=C) | 1620 - 1650 | Vinyl group double bond stretch. |

| ν(P-O-C) | 1020 - 1050 | Asymmetric stretch of the P-O-C linkage. |

| ν(C-O-C) | 1150 - 1180 | Stretch of the ethoxy groups attached to the vinyl carbon. |

| ν(=C-H) | 3020 - 3080 | Vinyl C-H bond stretch. |

Modeling of Reaction Pathways and Transition States

DFT is a cornerstone for elucidating reaction mechanisms. By mapping the potential energy surface (PES), researchers can identify stable intermediates and, crucially, the transition state (TS) structures that connect reactants to products. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate.

For reactions involving this compound, such as additions to the double bond or substitutions at the phosphorus center, DFT can be used to model the step-by-step process. This involves optimizing the geometries of all species along the reaction coordinate and calculating their relative energies. This approach provides a detailed, atomistic view of how chemical bonds are formed and broken, which is often difficult to obtain through experimental means alone.

Prediction of Reaction Regioselectivity and Stereoselectivity

When a reaction can yield multiple isomers, DFT calculations can predict the dominant product by comparing the activation energies of the competing pathways.

Regioselectivity: In reactions like hydrophosphorylation or electrophilic additions to the double bond of this compound, the incoming group can add to one of two different carbon atoms. DFT can determine which pathway has the lower activation energy, thus predicting the major regioisomer.

Stereoselectivity: For reactions that can produce different stereoisomers (e.g., E/Z isomers or enantiomers), DFT can be used to model the transition states leading to each isomer. The energetic difference between these transition states allows for a quantitative prediction of the stereochemical outcome. Computational studies on related vinylphosphonates have successfully explained and predicted high levels of regio- and stereoselectivity in catalytic reactions.

Molecular Dynamics Simulations for Conformational Analysis of Related Systems

While DFT is excellent for studying static electronic properties and single reaction steps, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system as a function of its atomic coordinates.

For flexible molecules like organophosphorus compounds, MD simulations are essential for understanding their conformational landscape. These simulations can identify the most stable conformers (rotational isomers) and the energy barriers between them. This information is critical because the reactivity of a molecule can be highly dependent on its conformation. MD studies on related organophosphorus agents have been used to model their structure, solvation in aqueous solutions, and interactions with other molecules or surfaces, providing insights relevant to the behavior of this compound.

Advanced Computational Methodologies for Predictive Chemistry in Phosphonate Systems

The field of predictive chemistry has been significantly enhanced by the application of advanced computational methodologies, which provide profound insights into the molecular behavior of complex chemical systems such as those involving phosphonates. These computational tools are essential for understanding and predicting the structural, electronic, and reactive properties of organophosphorus compounds. Methodologies ranging from quantum mechanics-based approaches like Density Functional Theory (DFT) to data-driven techniques such as machine learning (ML) and Quantitative Structure-Property Relationship (QSPR) modeling are pivotal in modern chemical research. acs.org These advanced methods allow for the systematic exploration of chemical space, which is particularly valuable for the design and analysis of specialized molecules like this compound.

Density Functional Theory (DFT) in Phosphonate System Analysis

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry for investigating phosphonate systems. It is widely used to analyze structural and electronic properties, elucidate reaction mechanisms, and predict spectroscopic data. researchgate.netrsc.org For instance, DFT calculations have been successfully employed to study the reaction mechanisms of vinyl phosphonate synthesis. rsc.orgresearchgate.net These studies often utilize specific functionals, like B3LYP, which have proven to be appropriate for mechanistic investigations of metal-catalyzed reactions involving organophosphorus compounds. sciforum.netresearchgate.net

Theoretical investigations using DFT can also predict the infrared (IR) spectra of organophosphorus compounds, which is crucial for their identification and characterization. Furthermore, DFT is instrumental in calculating various quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Hirshfeld charges, and molecular electrostatic potential. researchgate.netuaeh.edu.mx These descriptors are fundamental inputs for developing predictive models of chemical reactivity and biological activity. researchgate.net In one study, the PBEPBE exchange-correlation functional combined with the 6-311++G** basis set was used to analyze the properties of 25 phosphonate derivatives. researchgate.netuaeh.edu.mx

Table 1: Application of DFT Functionals in Phosphonate Research This table is interactive and can be sorted by clicking on the headers.

| DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|

| PBEPBE | 6-311++G** | Analysis of structural and electronic properties of phosphonate derivatives for QSPR models. | researchgate.netuaeh.edu.mx |

| B3LYP | 6-31+G* | Mechanistic studies of Cu-catalyzed hydrophosphorylation for vinyl phosphonate synthesis. | sciforum.netresearchgate.net |

Machine Learning and QSPR for Predictive Modeling

In recent years, machine learning (ML) and Quantitative Structure-Property Relationship (QSPR) models have emerged as powerful tools for predicting the properties of organophosphorus compounds. acs.orgnsf.gov These data-driven approaches can uncover complex, non-linear relationships between molecular structure and specific endpoints, such as toxicity or reaction efficiency. researchgate.net

QSPR models, for example, have been developed to predict the toxicity of phosphonate derivatives. researchgate.net One such model successfully predicted the median lethal dose (LD50) of phosphonates using quantum chemical descriptors calculated via DFT. researchgate.netuaeh.edu.mx The model demonstrated a direct relationship between toxicity and descriptors like molecular volume (V), the charge of the most electronegative atom (q), and the HOMO energy (EHOMO). researchgate.net The theoretical findings from this model suggested that the oxygen atom of the P=O group is critical in the interaction mechanism between the phosphonate and the acetylcholinesterase enzyme. researchgate.netuaeh.edu.mx

Table 2: Quantum Descriptors Used in a QSPR Model for Predicting Phosphonate Toxicity This interactive table details the descriptors used to build a predictive toxicity model.

| Descriptor | Symbol | Description | Role in Model | Reference |

|---|---|---|---|---|

| Molecular Volume | V | The three-dimensional space occupied by the molecule. | Directly related to the compound's toxicity. | researchgate.net |

| Charge of Most Electronegative Atom | q | The partial charge on the most electronegative atom, often an oxygen in the P=O group. | A key factor in the interaction with biological targets. | researchgate.net |

Machine learning algorithms, including Recurrent Neural Networks (RNNs), are being used for the de novo design of organophosphorus molecules with desired properties. arxiv.orgarxiv.orgresearchgate.net These models can learn patterns from large datasets of existing molecules to generate novel structures with specific biological activities while potentially having lower toxicity. arxiv.orgarxiv.org Unsupervised machine learning techniques, such as Uniform Manifold Approximation and Projection (UMAP), have also been applied to classify organophosphorus compounds based on their spectral data, identifying sensitivities to coordination, oxidation state, and ligand identity. nsf.gov The combination of ML protocols with quantum theory parameters, such as those from the Quantum Theory of Atoms In Molecules (QTAIM), offers a promising strategy for predicting reaction efficiencies, like the hydrolysis of organophosphorus substrates. researchgate.net

Future Perspectives and Advanced Research Frontiers in Diethyl 2,2 Diethoxyvinylphosphonate Chemistry

Development of Novel Catalytic Systems for Transformations

The future of Diethyl 2,2-diethoxyvinylphosphonate chemistry is intrinsically linked to the development of more efficient, selective, and sustainable catalytic systems. While vinylphosphonates have been recognized as valuable synthetic intermediates, the full scope of their catalytic transformations is still being explored. researchgate.netacs.org Future research will likely focus on several key areas:

Asymmetric Catalysis: A significant frontier is the expansion of enantioselective transformations. Organocatalysis and transition-metal catalysis are powerful strategies for creating chiral phosphonates. mdpi.com For instance, the development of chiral N-heterocyclic carbene (NHC) catalysts has enabled highly enantioselective intramolecular Stetter reactions on vinylphosphonates, yielding products with up to 96% enantiomeric excess (ee). nih.govnih.gov Future work could adapt such catalysts for intermolecular reactions involving this compound, providing access to a wide range of enantioenriched organophosphorus compounds. nih.gov

Photoredox and Dual Catalysis: The intersection of photoredox catalysis with transition metal catalysis is opening new reaction pathways. acs.org A recent breakthrough demonstrated a three-component enantioselective cross-electrophile coupling using a dual photoredox/nickel catalysis system to achieve alkyl arylations of vinyl phosphonates. nsf.gov This approach avoids pre-formed organometallic reagents and provides a versatile method for creating complex phosphonates. nsf.gov Applying this strategy to this compound could enable the direct, atom-economical formation of novel C-C bonds at the vinyl position.

Sustainable Catalysis: A move towards more sustainable and environmentally benign catalysts is anticipated. This includes the use of earth-abundant metals and catalysts that can operate under milder conditions. For example, nickel-catalyzed cross-coupling reactions represent a more sustainable alternative to traditional palladium-catalyzed systems. acs.orgnsf.gov

| Catalytic System | Transformation Type | Potential Application for this compound | Key Advantages |

| Chiral N-Heterocyclic Carbenes (NHCs) | Asymmetric Stetter Reaction | Synthesis of chiral keto-phosphonates | High enantioselectivity (up to 96% ee) |

| Photoredox/Nickel Dual Catalysis | Alkyl Arylation | Direct formation of complex C-C bonds | Avoids pre-formed organometallic reagents, high enantioselectivity |

| Transition Metal Complexes (e.g., Pd, Ni) | Cross-Coupling Reactions (e.g., Hirao) | Functionalization of the vinyl group | Versatile for C-C and C-P bond formation |

Exploration of Unprecedented Reactivity Modes

Beyond established transformations, future research will aim to uncover novel reactivity patterns for this compound. The unique electronic structure of this molecule, featuring a phosphonate (B1237965) group, a vinyl moiety, and a ketene (B1206846) diethyl acetal (B89532), suggests a rich and underexplored chemical landscape.

Cycloaddition Reactions: Vinylphosphonates are known to participate in cycloaddition reactions, acting as dipolarophiles in [3+2] cycloadditions with nitrones to form 4-phosphonyl-isoxazolidines. tandfonline.comtandfonline.com The electron-rich nature of the diethoxyvinyl group in this compound could enable it to participate in different types of cycloadditions, such as [4+2] or [2+2] reactions, with suitable electron-deficient partners. rsc.org For example, thermal [2+2] cycloadditions between β-alkoxyvinyl phosphonates and ketenes have been shown to produce bicyclic phosphonates. rsc.org Exploring these pathways could lead to the synthesis of novel heterocyclic and carbocyclic phosphonate frameworks.

Radical Reactions: The radical-mediated addition to vinylphosphonates is another promising area. Research has shown that primary phosphines with a stereogenic carbon can undergo radical addition to alkenes, creating P-stereogenic secondary phosphine (B1218219) oxides. mdpi.com Investigating the susceptibility of this compound to radical addition could provide new routes to functionalized phosphonates.

Ketene Acetal Reactivity: The diethoxyvinyl group is a masked ketene functionality. Future studies may focus on exploiting this latent reactivity, potentially through hydrolysis to a β-keto phosphonate intermediate followed by further transformations, or through direct reactions that leverage the electron-donating character of the ethoxy groups. The reactivity of cyclic ketene acetals in radical ring-opening polymerizations suggests that the vinyl group in this compound could be harnessed in novel polymerization chemistry. researchgate.net

Integration with Automation and High-Throughput Experimentation

The pace of discovery in organophosphorus chemistry can be significantly accelerated by integrating modern automation and high-throughput experimentation (HTE) techniques. mdpi.com This approach allows for the rapid screening of reaction conditions, catalysts, and substrates, leading to faster optimization and the discovery of new reactions. sciengine.comyoutube.com

Reaction Optimization: HTE platforms can be used to systematically screen large arrays of experimental parameters (e.g., catalysts, solvents, temperatures, stoichiometries) for transformations involving this compound. youtube.com For example, the synthesis of metal-organic frameworks (MOFs) from phosphonate-based linkers has been successfully optimized using HTE methods to rapidly identify ideal synthesis conditions. nih.govrsc.org A similar approach could rapidly map the optimal conditions for catalytic reactions or novel cycloadditions.

Automated Synthesis: The development of automated synthesis platforms, such as those used for the solid-phase synthesis of oligonucleotides containing phosphonate analogues, demonstrates the potential for automating complex multi-step syntheses. nih.gov Such platforms could be adapted for the derivatization of this compound, enabling the creation of libraries of novel compounds for biological or materials screening.

Machine Learning: The data generated from HTE can be used to train machine learning algorithms to predict reaction outcomes and suggest new experimental pathways. sciengine.com This data-driven approach can guide researchers toward promising areas of chemical space, accelerating the discovery of new reactivity modes and applications for this compound.

| Technology | Application in this compound Chemistry | Potential Outcome |

| High-Throughput Experimentation (HTE) | Screening of catalysts and reaction conditions | Rapid optimization of known transformations and discovery of new reactions |

| Automated Synthesis Platforms | Library synthesis of derivatives | Accelerated generation of novel compounds for screening |

| Machine Learning | Predictive modeling of reaction outcomes | Data-driven discovery of reaction pathways and optimization strategies |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper mechanistic understanding of reactions involving this compound requires advanced tools for real-time, in situ monitoring. nih.govresearchgate.net Such techniques provide crucial information on reaction kinetics, intermediates, and the influence of reaction parameters, which is essential for optimization and the discovery of new mechanisms.

31P NMR Spectroscopy: As organophosphorus compounds have a magnetically active 31P nucleus, 31P NMR spectroscopy is an exceptionally powerful tool for reaction monitoring. nih.govresearchgate.net In situ 31P NMR can track the consumption of this compound and the formation of phosphorylated products and intermediates in real-time. researchgate.netchemrxiv.org This technique is invaluable for elucidating reaction mechanisms, determining kinetics, and identifying transient species that would be missed by traditional offline analysis. researchgate.net

Raman Spectroscopy: Raman spectroscopy is another non-invasive technique well-suited for in situ monitoring. spectroscopyonline.com It can provide detailed information about changes in chemical bonding during a reaction. researchgate.net For instance, the C=C stretching vibration of the vinyl group and the P=O stretch of the phosphonate group would be distinct Raman-active modes. Monitoring the intensity and position of these bands can provide real-time data on the progress of reactions like cycloadditions or catalytic functionalizations. acs.orgresearchgate.net

Zero-Field NMR: An emerging technique, zero-field NMR, offers the potential for high-resolution J-spectroscopy without the need for large superconducting magnets. acs.org This could open new avenues for studying organophosphorus compounds and their reactions in complex environments or even inside metal reactors, providing detailed structural information on reaction intermediates. acs.org

Q & A

Basic: What are the standard synthetic routes for preparing Diethyl 2,2-diethoxyvinylphosphonate?

The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2-bromo-1-(aryl)ethan-1-ones with triethylphosphite in acetonitrile at 80°C for 2 hours, followed by extraction with dichloromethane and purification via column chromatography . Key steps include controlling stoichiometry (excess triethylphosphite) and monitoring reaction completion using TLC or NMR.

Advanced: How can reaction conditions be optimized to minimize by-products like unreacted starting materials?

Optimization involves adjusting solvent polarity, temperature, and reaction time. Acetonitrile is preferred for its high boiling point and compatibility with phosphorus reagents. Side products (e.g., residual diethyl-2,2-(diethoxy)ethylphosphonate) can be reduced by extending reaction time or using catalytic acids (e.g., p-toluenesulfonic acid) to accelerate hydrolysis of intermediates, as seen in analogous syntheses .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- ¹H NMR : Ethoxy groups appear as quartets (δ ~4.0–4.2 ppm) and triplets (δ ~1.2–1.3 ppm) with phosphorus coupling (J = 6.8–7.2 Hz). The vinyl proton resonates as a doublet (δ ~6.5 ppm) .

- ESI-MS : Molecular ion peaks (e.g., m/z 287 [M+H]⁺) confirm molecular weight .

Advanced: How can discrepancies in NMR data due to impurities or tautomerism be resolved?

Use high-resolution NMR with deuterated solvents to suppress solvent peaks. For tautomerism (e.g., keto-enol forms), analyze spectra at varying temperatures or employ ¹³C NMR to distinguish carbonyl signals (δ ~190–200 ppm). Cross-validate with ESI-MS to confirm purity .

Basic: What safety precautions are critical when handling this compound?

Follow general phosphonate safety protocols:

- Personal Protective Equipment (PPE) : Tight-sealing goggles, nitrile gloves, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced: What challenges arise when scaling up the synthesis, and how are they addressed?

Exothermic reactions during scaling require controlled heating (e.g., oil baths with temperature probes). Solvent volume management is critical to avoid viscosity issues during extraction. Larger-scale column chromatography may be replaced with recrystallization or distillation, as demonstrated in analogous syntheses .

Basic: What are the primary applications of this compound in organic synthesis?

It serves as a precursor for Horner-Wadsworth-Emmons reactions to synthesize α,β-unsaturated carbonyl compounds. The vinylphosphonate group enables stereoselective alkene formation, useful in natural product synthesis .

Advanced: How do electron-withdrawing/donating substituents on the aryl group influence reactivity?

Electron-withdrawing groups (e.g., nitro) increase the electrophilicity of the carbonyl, accelerating nucleophilic attack by phosphorus reagents. Conversely, electron-donating groups (e.g., methoxy) may stabilize intermediates, requiring longer reaction times, as shown in substituted arylphosphonate syntheses .

Basic: What storage conditions ensure long-term stability?

Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent hydrolysis. Desiccants (e.g., silica gel) should be used to minimize moisture exposure .

Advanced: How can hydrolysis products be detected in stored samples?

Employ ³¹P NMR to identify phosphoric acid derivatives (δ ~0–5 ppm for intact phosphonates vs. δ ~10–15 ppm for hydrolyzed products). HPLC with UV detection (λ = 210–260 nm) can also separate degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.